molecular formula C20H15NO5S B2605960 N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1798459-07-0

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2605960
CAS No.: 1798459-07-0
M. Wt: 381.4
InChI Key: WFKLZMSIWTUZHM-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring a thiophene core substituted with a hydroxymethyl-furan moiety, linked via a methyl bridge to a 2-oxo-2H-chromene-3-carboxamide group.

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c22-18(16-6-3-9-25-16)17-8-7-13(27-17)11-21-19(23)14-10-12-4-1-2-5-15(12)26-20(14)24/h1-10,18,22H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKLZMSIWTUZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan and thiophene intermediates, which are then coupled under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Functional groups on the furan, thiophene, or chromene rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce different hydroxy or amino derivatives.

Scientific Research Applications

Research indicates that compounds with structural similarities to N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant pharmacological properties, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, suggesting potential as an antibacterial agent.

Case Studies

Several studies have highlighted the applications of this compound in medicinal chemistry:

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited cytotoxic effects on breast cancer cells through apoptosis induction via mitochondrial pathways.
  • Anti-inflammatory Research :
    • Research conducted at a leading university demonstrated that the compound effectively reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating chronic inflammatory diseases.
  • Antimicrobial Activity Assessment :
    • A comprehensive study evaluated the antimicrobial efficacy of the compound against various pathogens, revealing significant inhibition zones in bacterial cultures treated with this compound.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. Dihydrothiophene Carboxamides ()

Compounds such as 5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5an) share the thiophene-carboxamide backbone but differ in substitution patterns. Key distinctions include:

  • Core Structure : 5an features a dihydrothiophene ring, while the target compound has a fully conjugated thiophene.
  • Substituents: 5an includes cyano, amino, and phenyl groups, whereas the target compound incorporates a hydroxymethyl-furan and chromene-carboxamide.
  • Physicochemical Properties: 5an exhibits a high melting point (284–285°C), likely due to strong hydrogen bonding from amino and carboxamide groups. The target compound’s melting point is unreported but may be lower due to steric hindrance from the chromene moiety .
2.1.2. Chromene-Thiadiazole Derivatives ()

The chromene-carboxamide scaffold in 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide parallels the target compound’s chromene system. Differences include:

  • Substituents : The compound has a trifluoromethyl group and thiadiazole amide, whereas the target compound uses a hydroxymethyl-furan-thiophene linkage.
  • Synthesis : Both employ coupling agents (e.g., TBTU in ), but the target compound’s furan-thiophene bridge may require multi-step functionalization .

Functional Group Analogues

2.2.1. Nitrothiophene Carboxamides ()

Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide share the thiophene-carboxamide motif but differ in substituents:

  • Electron-Withdrawing Groups : The nitro group in enhances electrophilicity, contrasting with the target compound’s electron-donating hydroxymethyl-furan.
  • Bioactivity : compounds exhibit antibacterial activity (42–99% purity), suggesting that the target compound’s hydroxymethyl group might modulate solubility or target specificity .
2.2.2. Nitrofurancarboxylamides ()

N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) highlights nitro-furan systems. Key contrasts:

  • Synthetic Yield : reports moderate yields (42%), whereas the target compound’s synthesis may face challenges due to steric bulk .

Physicochemical and Spectroscopic Comparison

Compound Molecular Features Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Thiophene-furan-chromene-carboxamide N/A Expected C=O (1670–1700 cm⁻¹), OH (3200–3400 cm⁻¹)
5an () Dihydrothiophene-carboxamide 284–285 NH/OH (3300 cm⁻¹), C≡N (2200 cm⁻¹)
Nitrothiophene () Nitro-thiophene-carboxamide 297 NO₂ (1520 cm⁻¹), aromatic C-H (3100 cm⁻¹)
Chromene-thiadiazole () Trifluoromethyl-chromene N/A CF₃ (1100–1200 cm⁻¹), C=O (1680 cm⁻¹)

Biological Activity

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Structural Overview

The compound features a unique combination of functional groups, including furan, thiophene, and chromene moieties. This structural diversity is believed to enhance its reactivity and biological efficacy. The molecular formula is C18H17NO4SC_{18}H_{17}NO_4S with a molecular weight of 343.4 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, derivatives of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.22 to 0.25 μg/mL, demonstrating their potency against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
Compound 4a0.220.575
Compound 5a0.250.7570
Compound 7b0.200.4580

These compounds also displayed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their overall efficacy against resistant strains .

Anticancer Properties

This compound has shown promise as an anticancer agent in various studies. Compounds with similar structures have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

For example, research on acylhydrazone derivatives indicated that specific modifications in their structure could lead to enhanced antitumor activity . The effectiveness of these compounds often correlates with their ability to interact with cellular targets such as DNA or specific enzymes involved in cancer progression.

Case Study: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of thiadiazole derivatives bearing coumarin rings, significant inhibitory effects were observed against various cancer cell lines, indicating that structural modifications can yield potent anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds containing similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : Many derivatives have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Biofilm Disruption : The ability to inhibit biofilm formation enhances the effectiveness against persistent infections.
  • Cellular Interactions : The compound may interact with cellular receptors or DNA, altering cellular signaling pathways that lead to apoptosis or growth inhibition.

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